molecular formula C28H30N2O6 B2718471 1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylbutan-1-one CAS No. 449765-67-7

1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylbutan-1-one

Cat. No.: B2718471
CAS No.: 449765-67-7
M. Wt: 490.556
InChI Key: FGZCBBLIVQSFTQ-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydroisoquinoline core substituted with 6,7-dimethoxy groups, a (4-nitrophenoxy)methyl moiety at position 1, and a 2-phenylbutan-1-one chain at position 2. The 4-nitrophenoxy group introduces strong electron-withdrawing properties, which may enhance binding affinity in biological targets or influence metabolic stability. Structural confirmation via $^1$H/$^13$C NMR and HRMS is standard for such derivatives .

Properties

IUPAC Name

1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O6/c1-4-23(19-8-6-5-7-9-19)28(31)29-15-14-20-16-26(34-2)27(35-3)17-24(20)25(29)18-36-22-12-10-21(11-13-22)30(32)33/h5-13,16-17,23,25H,4,14-15,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZCBBLIVQSFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6,7-Dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylbutan-1-one is a complex organic compound belonging to the class of tetrahydroisoquinolines. This class of compounds is known for its diverse biological activities, making it a significant subject of research in medicinal chemistry. The compound's unique structure suggests potential applications in various therapeutic areas, including anti-inflammatory, anticancer, and antiviral activities.

Molecular Characteristics

PropertyValue
Molecular Formula C24H31NO4
Molecular Weight 397.5 g/mol
IUPAC Name 1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydroisoquinolin-2(1H)-yl]propan-1-one
InChI Key WTBUZKRGNQVSDC-UHFFFAOYSA-N
Canonical SMILES CCC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(C)C)OC)OC

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It is hypothesized to modulate the activity of enzymes or receptors involved in inflammatory responses and cell proliferation. For instance, it may inhibit enzymes associated with inflammatory pathways or interact with receptors that regulate cellular growth.

Anti-inflammatory Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit anti-inflammatory properties. The compound's structural features allow it to potentially inhibit pro-inflammatory cytokines and mediators. In vitro studies have shown that similar compounds can reduce the expression of inflammatory markers in various cell lines.

Anticancer Properties

A series of studies have evaluated the cytotoxicity of related compounds in cancer cell lines. For example, derivatives containing similar structures were tested on K562 cell lines and demonstrated varying degrees of cytotoxicity. Some derivatives exhibited IC50 values comparable to established chemotherapeutic agents like verapamil, suggesting potential for further development as anticancer agents .

Antiviral Activity

The compound is also being explored for its antiviral properties. Tetrahydroisoquinolines have been reported to possess activity against several viral infections, potentially through mechanisms involving the inhibition of viral replication or interference with viral entry into host cells.

Case Studies and Research Findings

  • Study on Cytotoxicity : A study synthesized a series of tetrahydroisoquinoline derivatives and evaluated their cytotoxic effects on K562 cell lines using the MTT assay. The results indicated that certain derivatives had significant cytotoxic effects, with IC50 values indicating effective concentrations for inhibiting cell viability .
  • Mechanistic Insights : Further research has focused on understanding the mechanism by which these compounds exert their effects. For example, studies have suggested that they may act by modulating signal transduction pathways involved in inflammation and cancer progression.
  • Comparative Analysis : Comparative studies with similar compounds have highlighted the unique biological activities associated with this compound, emphasizing its potential as a lead compound for drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Key Substituents Molecular Weight Functional Implications Ref.
Target: 1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylbutan-1-one 4-nitrophenoxy (electron-withdrawing), phenylbutanone ~481.5 g/mol* High lipophilicity; potential for strong receptor interactions due to nitro group.
1-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)-2,2-dimethylpropan-1-one () Phenyl, dimethylpropanone ~395.5 g/mol Reduced steric hindrance; lower electron withdrawal may decrease binding affinity.
(6,7-dimethoxy-1-((3-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (Compound 90, ) 3-methoxyphenoxy (electron-donating), benzoyl ~475.5 g/mol Enhanced solubility due to methoxy; weaker receptor interaction vs. nitro.
(2-fluorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone () 4-methoxyphenoxy, 2-fluorophenyl ~493.5 g/mol Fluorine increases electronegativity; methoxy improves solubility but reduces reactivity.
4-amino-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one hydrochloride () Amino group (basic), hydrochloride salt ~352.8 g/mol Improved water solubility; amino group enables hydrogen bonding in biological systems.
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-nitrophenyl)ethanone () 4-nitrophenyl (shorter chain), ethanone ~368.3 g/mol Shorter chain may reduce steric effects; nitro position alters electronic distribution.

*Calculated based on molecular formula.

Key Structural and Functional Insights

Electron-Withdrawing vs. In contrast, methoxy () or methyl () groups are electron-donating, which may reduce binding potency but improve solubility .

Side Chain Modifications: The phenylbutanone chain in the target compound offers greater conformational flexibility and lipophilicity compared to shorter chains (e.g., ethanone in ) or rigid groups (e.g., benzoyl in ). This may improve membrane penetration but increase metabolic susceptibility .

Salt vs. Neutral Forms :

  • The hydrochloride salt in demonstrates enhanced aqueous solubility, critical for pharmacokinetics. The target compound’s neutral form may require formulation adjustments for bioavailability .

The absence of halogens in the target compound suggests a different toxicity profile .

Q & A

Q. What are the primary synthetic routes for synthesizing 1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylbutan-1-one, and what catalysts or solvents are critical for high yields?

Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:

  • Friedel-Crafts acylation to form the isoquinoline backbone.
  • Etherification using 4-nitrophenoxy methyl groups, facilitated by coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Catalytic optimization : Palladium or copper salts in ethanol or DMF under reflux improve reaction efficiency. For example, copper(I) iodide enhances nitro group stability during coupling steps .
  • Solvents such as dichloromethane (for intermediate purification) and ethanol (for final crystallization) are critical.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic techniques :
    • 1H/13C-NMR : Assign methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.5 ppm), and carbonyl groups (δ ~170 ppm) .
    • Mass spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (e.g., m/z 504.2 for [M+H]+).
  • Chromatography : HPLC with UV detection (λ = 254 nm) confirms >95% purity.
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for analogous dihydroisoquinoline derivatives .

Advanced Research Questions

Q. How can the binding affinity and specificity of this compound toward biological or chemical targets be systematically evaluated?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure real-time binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target interactions.
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes, prioritizing nitro and methoxy groups for π-π stacking or hydrogen bonding .
  • Competitive assays : Compare inhibition constants (Ki) against reference inhibitors in enzymatic assays (e.g., fluorescence-based protease assays).

Q. What experimental strategies can resolve contradictions in reported synthetic yields or physicochemical properties across studies?

Methodological Answer:

  • Comparative reaction screening : Test variables (catalyst loading, solvent polarity, temperature) using Design of Experiments (DoE) to identify optimal conditions .
  • Crystallographic validation : Resolve discrepancies in melting points or solubility by correlating crystal packing (e.g., hydrogen-bond networks) with bulk properties .
  • Reproducibility protocols : Standardize purification steps (e.g., column chromatography gradients) and validate via inter-laboratory studies.

Q. How can structure-activity relationships (SAR) be elucidated for derivatives of this compound?

Methodological Answer:

  • Functional group modulation : Synthesize analogs with substituted phenoxy groups (e.g., 4-fluoro instead of 4-nitro) to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Use QSAR models to correlate substituent hydrophobicity (ClogP) or steric bulk (molar refractivity) with activity data.
  • In vivo profiling : Test lead compounds in disease models (e.g., cancer xenografts) while monitoring pharmacokinetic parameters (t1/2, AUC) .

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